

An In-depth Technical Guide to meso-2,3-Dimercaptosuccinic Acid (DMSA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimercaptosuccinic acid

Cat. No.: B1196315

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-2,3-dimercaptosuccinic acid (DMSA), also known by its generic name succimer, is an organosulfur compound with a well-established role as a heavy metal chelating agent.^{[1][2]} It has been utilized in clinical practice since the 1950s for the treatment of poisoning by lead, mercury, and arsenic.^{[1][3][4]} As a water-soluble and orally active drug, DMSA presents a favorable safety profile compared to other chelating agents, making it a subject of continued interest in toxicology and drug development.^{[2][5]} This guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

Meso-2,3-dimercaptosuccinic acid is a dithiol and a derivative of succinic acid.^{[6][7]} It exists as a white crystalline powder with a characteristic sulfhydryl odor.^{[8][9][10]} The meso form is one of three stereoisomers and is optically inactive.^[3]

Table 1: Chemical Identifiers and Structural Information

Property	Value	Reference(s)
IUPAC Name	(2R,3S)-2,3-bis(sulfanyl)butanedioic acid	[7]
Synonyms	Succimer, DMSA, Chemet, DIM-SA	[8][11][12]
CAS Number	304-55-2	[8][13]
Molecular Formula	C ₄ H ₆ O ₄ S ₂	[8][11]
Molecular Weight	182.22 g/mol	[8][11][13]
SMILES String	OC(=O)--INVALID-LINK----INVALID-LINK--C(O)=O	[12]
InChI Key	ACTRVOBWPAIOHC-XIXRPRMCSA-N	[12]

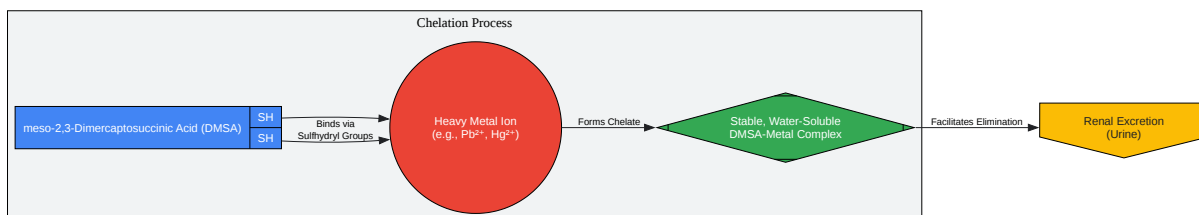
Table 2: Physicochemical Data

Property	Value	Reference(s)
Appearance	White crystalline powder	[8][11]
Melting Point	196-198 °C (with decomposition)	[8][9][12]
Solubility	Water: Soluble	[8][9]
Ethanol: Soluble (25 mg/mL)	[9][14]	
DMSO: ~10 mg/mL	[11]	
Dimethylformamide: ~10 mg/mL	[11]	
DMSO:PBS (pH 7.2) (1:8): ~0.11 mg/mL	[11]	
pKa Values	pK ₁ : 2.71, pK ₂ : 3.48, pK ₃ (SH): 8.89, pK ₄ (SH): 10.79	[15]
Alternate values reported: 2.40, 3.46, 9.44, 11.82	[16]	
Acidity (1g in 20mL H ₂ O)	pH 2.5 - 3.0	

Core Mechanisms and Protocols

Mechanism of Action: Heavy Metal Chelation

The therapeutic efficacy of DMSA is rooted in its function as a chelating agent. The molecule possesses two sulfhydryl (-SH) groups that have a high affinity for heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺).^{[1][3]} These thiol groups donate electrons to the metal ion, forming stable, five-membered ring structures known as chelates.^[1] This process sequesters the toxic metal ions, rendering them biologically inactive. The resulting DMSA-metal complexes are water-soluble, which facilitates their excretion from the body, primarily via the kidneys and urine.^[1] This reduces the overall body burden of the heavy metal, mitigating its toxic effects on enzymes, cells, and organ systems.^[1]



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DMSA chelates heavy metals via its sulfhydryl groups.

Pharmacokinetics

Understanding the pharmacokinetic profile of DMSA is critical for its effective clinical application.

Table 3: Pharmacokinetic Parameters of DMSA

Parameter	Description	Reference(s)
Absorption	Approximately 20% of an oral dose is absorbed from the GI tract.	[2]
Distribution	95% of absorbed DMSA is bound to plasma albumin.	[2]
Metabolism	Extensively biotransformed. A metabolite undergoes enterohepatic circulation. The altered forms are primarily disulfides.	[7][17]
Time to Peak Plasma Conc.	Approximately 3 hours after oral administration.	[1]
Elimination Half-Life	Varies by population: ~2.0 hours in healthy adults, ~3.0 hours in children with lead poisoning.	[18]
Excretion	Primarily renal. Urinary excretion of lead patterns the elimination of altered DMSA metabolites.	[1][17]

Synthesis Overview

DMSA can be synthesized through several methods. A common laboratory preparation involves the reaction of acetylenedicarboxylic acid with either thioacetic acid or sodium thiosulfate.[3] This is followed by a hydrolysis step to yield the final meso-**2,3-dimercaptosuccinic acid** product.[3][19] An alternative method involves the isolation of solid complexes from a mixture of metal nitrates and ligands, followed by refluxing in ethanol and recrystallization.[10]

Experimental Protocol: Technetium-99m DMSA Renal Scintigraphy

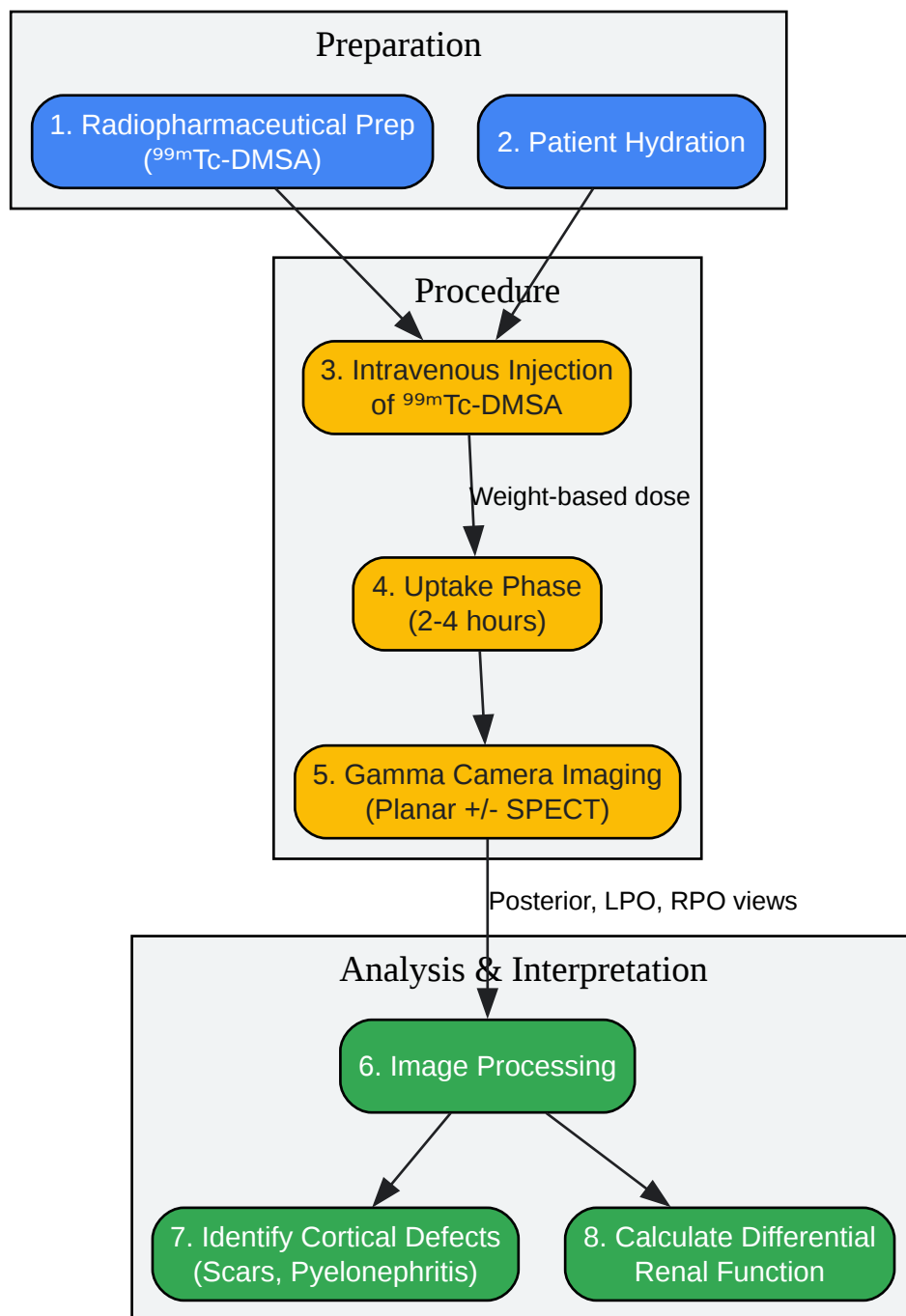
DMSA is a cornerstone of functional renal imaging when radiolabeled with Technetium-99m (^{99m}Tc -DMSA).[20] This procedure, commonly known as a DMSA scan, is the gold standard for detecting and evaluating renal cortical defects and scarring.[20][21]

Objective: To assess the morphology and function of the renal cortex. It is highly sensitive for identifying renal scars.[21]

Methodology Outline:

- Radiopharmaceutical Preparation: **Meso-2,3-dimercaptosuccinic acid** is prepared as a kit, to which sodium pertechnetate ($^{99m}\text{TcO}_4^-$) is added to form ^{99m}Tc -DMSA. The product has a short shelf-life and should be used within hours of preparation.[22]
- Patient Preparation: No special preparation such as fasting is typically required. The patient should be well-hydrated.
- Administration: ^{99m}Tc -DMSA is administered intravenously. The dosage is adjusted based on patient weight.
 - Pediatric Dose: Typically 50 $\mu\text{Ci/kg}$ (1.85 MBq/kg), with a minimum dose of 0.5 mCi (18.5 MBq).[22]
 - Adult Dose: Standard dose is 3.0 mCi (111 MBq), adjusted as needed.[22]
- Uptake Phase: There is a delay of 2-4 hours between the injection and the scan to allow for the radiopharmaceutical to be taken up by the renal tubular cells.[22]
- Imaging: The patient is positioned under a gamma camera. Static planar images are acquired from multiple angles (typically Posterior, Left Posterior Oblique (LPO), and Right Posterior Oblique (RPO)).[22] Pinhole collimators are often used for higher resolution in pediatric patients.[22] Single Photon Emission Computed Tomography (SPECT) may also be performed for 3D visualization.[22][23]
- Data Analysis: The acquired images are processed to visualize areas of cortical uptake. Healthy renal tissue shows uniform uptake, while scars or areas of acute pyelonephritis appear as photopenic defects (areas of reduced or absent uptake).[20] Differential renal

function is calculated by comparing the counts from each kidney relative to the total counts from both kidneys.[22]



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- To cite this document: BenchChem. [An In-depth Technical Guide to meso-2,3-Dimercaptosuccinic Acid (DMSA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196315#chemical-and-physical-properties-of-meso-2-3-dimercaptosuccinic-acid]

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